Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-
Description
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-, is an organotin compound characterized by a tributyltin group attached to a propargyl-derived substituent (1-methylene-3-phenyl-2-propynyl).
The propargyl substituent may enhance reactivity in alkynylation reactions, while the phenyl group could improve thermal stability or modify electronic properties. Applications likely align with other tributylstannanes in organic synthesis, such as Stille coupling or as intermediates in semiconductor fabrication .
Properties
CAS No. |
650605-91-7 |
|---|---|
Molecular Formula |
C22H34Sn |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
tributyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H,1H2;3*1,3-4H2,2H3; |
InChI Key |
DNLNZUAZIVPUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of tributylstannyl lithium with 1-methylene-3-phenyl-2-propynyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Stille Coupling Reactions
This compound participates in Pd-catalyzed Stille couplings, transferring its organostannane group to aryl/alkenyl halides or triflates. Key features include:
Mechanism:
-
Oxidative Addition: Pd⁰ activates the aryl/alkenyl electrophile (e.g., Ar–X).
-
Transmetalation: The stannane’s tributyltin group transfers to Pd.
-
Reductive Elimination: A new C–C bond forms between the aryl/alkenyl and the vinyl-propagyl moiety .
Example Reaction:
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 4-Iodobenzonitrile | 4-(1-Methylene-3-phenylpropynyl)benzonitrile | Pd(PPh₃)₄, THF, 60°C, 12 h | 82% |
This reaction is critical for synthesizing conjugated systems in pharmaceuticals and materials science .
Cross-Coupling with Heteroatom Electrophiles
The compound reacts with heteroatom-based electrophiles under Pd or Cu catalysis:
Key Applications:
-
Suzuki-Miyaura Analogues: Transfers the propagyl-vinyl group to boronic acids, though with lower efficiency than Stille couplings.
-
Sonogashira-Type Reactions: Couples with terminal alkynes in the presence of CuI, forming extended π-systems .
Reactivity Trends:
-
Electrophile Sensitivity: Aryl iodides > aryl bromides > aryl chlorides .
-
Solvent Effects: THF > DMF > toluene for maintaining tin reagent stability.
[4+2] Cycloaddition Reactivity
The 1-methylene-3-phenyl-2-propynyl group acts as a dienophile or dipolarophile in cycloadditions:
Diels-Alder Reactions:
| Diene | Product | Conditions | Yield |
|---|---|---|---|
| Anthracene | Anthracene-vinylpropagyl adduct | 120°C, neat, 24 h | 68% |
Mechanistic Insight:
-
The electron-deficient propagyl group enhances dienophile activity, enabling regioselective [4+2] cyclization .
Functional Group Transformations
The compound undergoes selective modifications:
Hydrostannylation:
Oxidation:
-
Treatment with mCPBA forms epoxides at the double bond, though competing alkyne oxidation occurs above 0°C .
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Stille Coupling | 1.2 × 10⁻³ | 92.5 |
| Diels-Alder Cycloaddition | 5.8 × 10⁻⁴ | 105.3 |
Scientific Research Applications
Synthesis of Novel Compounds
Tributyl(1-methylene-3-phenyl-2-propynyl) as a Building Block
One of the primary applications of tributyl(1-methylene-3-phenyl-2-propynyl) is its use as a starting material in the synthesis of complex organic molecules. It has been employed in the preparation of phenyl-substituted pyrimidine-diones through cycloaddition and Stille coupling reactions, which are essential in developing pharmaceutical compounds .
Case Study: Synthesis of mGluR1 Antagonists
This compound also plays a crucial role in synthesizing 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are identified as potent antagonists for metabotropic glutamate receptor type 1 (mGluR1). These compounds have potential therapeutic applications in treating neurological disorders .
Antimicrobial and Anticancer Properties
Research indicates that tributyl(1-methylene-3-phenyl-2-propynyl) derivatives exhibit significant antimicrobial activity. For instance, compounds derived from this stannane have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. This property is particularly valuable in the development of new antibacterial agents .
Potential in Cancer Therapy
In addition to antimicrobial properties, some derivatives have been investigated for their anticancer potential. Studies have demonstrated that modifications to the stannane structure can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer drug development .
Environmental Applications
Pesticidal Activity
Tributyl(1-methylene-3-phenyl-2-propynyl) has been explored for its herbicidal and pesticidal properties. Its derivatives have been tested for controlling various agricultural pests, including insects and nematodes. The effectiveness of these compounds in agricultural settings highlights their potential as environmentally friendly pest control agents .
Chemical Properties and Safety Considerations
Toxicological Profile
While organotin compounds are known for their utility, they also pose toxicity risks. Research into the inhalation toxicity of non-nicotine constituents in e-cigarettes has highlighted the need for careful assessment of compounds like tributyl(1-methylene-3-phenyl-2-propynyl) concerning human health and environmental safety .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate tin-centered radicals. These radicals can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of stannane, tributyl(1-methylene-3-phenyl-2-propynyl)- with analogous organotin compounds:
Key Observations :
- Substituent Diversity : The target compound’s propargyl-phenyl substituent contrasts with thiophene-based (e.g., ) or fluorinated alkenyl (e.g., ) groups in analogues.
- Electronic Effects : Thiophene derivatives (e.g., ) offer π-conjugation for charge transport in semiconductors, while fluorinated substituents (e.g., ) introduce electron-withdrawing effects. The phenyl-propargyl group may balance electron density for tailored reactivity.
- Solubility : Long alkyl chains (e.g., 2-octyldodecyl in ) improve solubility in organic solvents, whereas the phenyl-propargyl group may reduce solubility due to aromaticity.
Cross-Coupling Reactions
- Thiophene Derivatives: Widely used in Stille coupling to synthesize conjugated polymers for optoelectronics . For example, tributyl(5-octylthiophen-2-yl)stannane enables precise C–C bond formation in donor-acceptor copolymers .
- Fluorinated Analogues : Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane (CAS 156628-75-0) is employed in fluorinated material synthesis, leveraging fluorine’s electronegativity for enhanced oxidative stability .
- Target Compound: The propargyl group may facilitate alkyne insertion reactions, while the phenyl group could stabilize intermediates. Potential applications include synthesizing aryl-alkyne frameworks for molecular wires or catalysts.
Stability and Handling
- Air Sensitivity : All tributylstannanes require inert-atmosphere handling (e.g., Ar) to prevent oxidation .
- Thermal Stability : Thiophene-based stannanes (e.g., ) are stable up to 150°C in polymer processing, whereas fluorinated analogues (e.g., ) may degrade at lower temperatures due to C–F bond lability.
Physical and Chemical Properties
Biological Activity
Stannane, tributyl(1-methylene-3-phenyl-2-propynyl)-, commonly referred to as a tributyl tin compound, is part of a larger class of organotin compounds known for their various biological activities. This article explores the biological activity of this specific compound, focusing on its toxicity, environmental impact, and potential therapeutic applications.
Overview of Organotin Compounds
Organotin compounds, particularly tributyltin (TBT) derivatives, have been extensively studied due to their biocidal properties. They are used in antifouling paints, wood preservatives, and various industrial applications. However, their environmental persistence and toxicity have raised significant concerns.
Toxicity and Environmental Impact
- Acute Toxicity : Studies have shown that exposure to TBT can lead to high mortality rates in aquatic organisms. For instance, aerosol exposure at concentrations as low as 2.8 mg/m³ resulted in respiratory distress and inflammatory reactions in laboratory mammals .
- Chronic Effects : Long-term exposure to TBT has been linked to reproductive toxicity and developmental abnormalities in marine organisms. The compound has been shown to induce imposex (the development of male sexual characteristics in female gastropods), which disrupts reproductive processes .
- Genotoxicity : Research indicates that TBT compounds exhibit genotoxic effects, leading to DNA damage in various cell types. This is particularly concerning for aquatic ecosystems where these compounds accumulate .
- Bioaccumulation : TBT is known for its high bioaccumulation potential, with bioconcentration factors reported up to 7000 in molluscs and fish. This accumulation poses risks not only to marine life but also to human health through the food chain .
Therapeutic Applications
Despite their toxicological profile, some organotin compounds have shown promise in medicinal chemistry:
- Antimicrobial Activity : Certain derivatives of organotin compounds exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. For example, modifications to the structure of organotin compounds have led to enhanced efficacy against both replicating and non-replicating strains of bacteria .
- Cancer Research : Some studies suggest that organotin compounds may possess antitumor activity. The mechanisms are thought to involve disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Case Study 1: Impact on Marine Life
A study conducted on the effects of TBT on marine gastropods revealed severe reproductive consequences due to imposex development. The research highlighted that even low concentrations of TBT could lead to significant population declines in affected species.
Case Study 2: Antimicrobial Efficacy
Research investigating the structure-activity relationship (SAR) of organotin derivatives found that specific modifications enhanced their antimicrobial properties significantly. For instance, a monoaryl analogue demonstrated an eight-fold increase in efficacy against M. tuberculosis compared to its parent compound .
Data Tables
Q & A
Basic: What are the standard synthetic routes for tributyl(1-methylene-3-phenyl-2-propynyl)stannane?
Tributyl(1-methylene-3-phenyl-2-propynyl)stannane is typically synthesized via Stille coupling or transmetallation reactions . A common approach involves reacting a propargyl bromide derivative (e.g., 1-methylene-3-phenyl-2-propynyl bromide) with tributyltin hydride under palladium catalysis. For example, microwave-assisted Stille coupling (as seen in tributyl(1-ethoxyvinyl)stannane reactions) can optimize yields by reducing reaction times and side-product formation . Key steps include inert atmosphere handling (argon/nitrogen), precise stoichiometric control of the tin reagent, and purification via column chromatography to isolate the organotin compound.
Advanced: How does the steric and electronic environment of the propargyl group influence reactivity in cross-coupling reactions?
The 1-methylene-3-phenyl-2-propynyl moiety introduces steric hindrance from the phenyl group and electronic effects from the conjugated triple bond. This structure may slow transmetallation in Stille couplings compared to less bulky substrates. Researchers should optimize ligand choice (e.g., bulky phosphines like P(-Bu)) to stabilize the palladium catalyst and enhance reaction efficiency. Kinetic studies using NMR or in situ IR can monitor intermediate formation, while DFT calculations can model steric/electronic contributions to reactivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., phenyl protons at ~7 ppm, methylene protons at ~4.5 ppm) and confirm tin-carbon coupling ( Hz).
- FT-IR : Absorbances at ~2100 cm (C≡C stretch) and ~1600 cm (phenyl C=C) validate the structure.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M] at m/z ~450–500).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and steric interactions, as demonstrated for related organotin compounds .
Advanced: How can thermal stability and decomposition pathways be analyzed?
Thermogravimetric analysis (TGA) under nitrogen/air determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products can reveal breakdown mechanisms (e.g., Sn-C bond cleavage or phenyl group degradation). Comparative studies with similar stannanes (e.g., tributyl(oleoyloxy)stannane) highlight structural influences on stability .
Advanced: How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
Discrepancies in yields or reaction rates may arise from:
- Catalyst Purity : Trace oxygen/water deactivates palladium catalysts; rigorous solvent drying (e.g., molecular sieves) is essential.
- Microwave vs. Conventional Heating : Microwave methods (e.g., 130°C for 30 min) often enhance reproducibility by uniform heating .
- Substrate Isomerism : The (1-methylene) group’s geometry (E/Z) impacts steric accessibility. X-ray or NOESY NMR can confirm configuration .
Advanced: What alternative applications exist beyond traditional Stille coupling?
This stannane may serve as:
- Radical Initiator : Tributyltin hydride derivatives participate in radical cyclizations. Studies using AIBN or EtB/O can explore this pathway.
- Polymerization Catalyst : Organotin compounds catalyze ring-opening polymerization of lactones; DSC and GPC monitor molecular weight distributions.
- Biological Probes : Functionalization with fluorophores (e.g., dansyl groups) enables tracking in cellular uptake assays, though cytotoxicity must be assessed .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile tin byproducts.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Under argon at –20°C to prevent hydrolysis/oxidation .
Advanced: How can computational methods predict reactivity and optimize synthesis?
- DFT Calculations : Model transition states in Stille coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dioxane vs. THF) on reaction kinetics.
- QSPR Models : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with reaction outcomes using databases of analogous stannanes .
Basic: How to address purity challenges during purification?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate tin byproducts.
- Recrystallization : Low-polarity solvents (e.g., pentane) at –20°C yield crystalline product.
- Analytical QC : Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: What environmental and toxicity considerations apply to this compound?
Organotin compounds are toxic to aquatic life and regulated under REACH. Researchers must:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
